molecular formula C17H17ClN2O3S B11281206 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11281206
M. Wt: 364.8 g/mol
InChI Key: HVUBIRYZMLIXMC-UHFFFAOYSA-N
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Description

2-[2-(4-Chloro-3-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorinated phenoxy group, an acetamido group, and a cyclopenta[b]thiophene ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chloro-3-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 4-chloro-3-methylphenoxyacetic acid. This intermediate is then reacted with cyclopenta[b]thiophene-3-carboxylic acid under amide coupling conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chloro-3-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(4-Chloro-3-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-chloro-3-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenoxy)phenylacetic acid
  • Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
  • N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide

Uniqueness

2-[2-(4-Chloro-3-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H17ClN2O3S/c1-9-7-10(5-6-12(9)18)23-8-14(21)20-17-15(16(19)22)11-3-2-4-13(11)24-17/h5-7H,2-4,8H2,1H3,(H2,19,22)(H,20,21)

InChI Key

HVUBIRYZMLIXMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl

Origin of Product

United States

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